molecular formula C12H11N3O2S2 B5513197 N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide

N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No. B5513197
M. Wt: 293.4 g/mol
InChI Key: CTBSGSQYJYHUAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of this compound often involves condensation catalysis. For instance, Yu et al. (2014) reported the synthesis of similar derivatives using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole in a convenient and fast method (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been studied through crystallography. For example, Boechat et al. (2011) described the structures of similar compounds as being near ‘‘V’’ shaped, with various intermolecular interactions contributing to their 3-D arrays (Boechat et al., 2011).

Chemical Reactions and Properties

Various studies have investigated the chemical reactions and properties of related compounds. Shukla et al. (2012) synthesized and evaluated analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, revealing insights into their structure-activity relationships (Shukla et al., 2012).

Physical Properties Analysis

Physical properties like crystal structure and molecular geometry have been extensively studied. Sakthivel et al. (2007) detailed the crystal structure of a similar compound, highlighting the dihedral angles between different planes in the molecule (Sakthivel et al., 2007).

Chemical Properties Analysis

The chemical properties, such as acidity constants, have been determined for similar compounds. Duran and Canbaz (2013) studied the pKa values of related acetamide derivatives, providing insights into their chemical behavior (Duran & Canbaz, 2013).

Scientific Research Applications

Synthesis and Anticancer Potential

  • A study by Abu-Melha (2021) focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their evaluation against four different cancer cell lines. The study found that derivatives exhibited significant cytotoxic results against breast cancer, highlighting their potential as anticancer agents (Sraa Abu-Melha, 2021).

Molecular Modeling and Biological Evaluation

  • Research by Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested their anticancer activities against a panel of 60 different human tumor cell lines. Some compounds showed reasonable anticancer activity, particularly against melanoma-type cell lines (M. Duran, Ş. Demirayak, 2012).

Novel Derivatives and Anticancer Activities

  • A 2014 study introduced novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, showcasing a convenient and fast method for their preparation. These compounds were identified for their potential anticancer properties through structural elucidation and biological evaluation (P. Yu et al., 2014).

Glutaminase Inhibition and Anticancer Activity

  • Shukla et al. (2012) explored the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. One of the analogs showed promising activity and improved solubility, suggesting a potential therapeutic approach to cancer treatment by targeting glutaminase (K. Shukla et al., 2012).

properties

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c1-8(16)13-11-14-15-12(19-11)18-7-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBSGSQYJYHUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}acetamide

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